molecular formula C19H16N4O4 B2502101 N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922907-93-5

N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2502101
CAS No.: 922907-93-5
M. Wt: 364.361
InChI Key: ABDJNTTUXGKRRC-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS: 899990-83-1; molecular formula: C₂₀H₁₆N₄O₅; molecular weight: 392.36 g/mol) is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 3-nitrophenyl group at the 3-position and an acetamide moiety linked to a benzyl group at the 1-position .

Properties

IUPAC Name

N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-18(20-12-14-5-2-1-3-6-14)13-22-19(25)10-9-17(21-22)15-7-4-8-16(11-15)23(26)27/h1-11H,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDJNTTUXGKRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the dihydropyridazinone core. The final step involves acylation with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and employing purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may play a role in binding to active sites, while the dihydropyridazinone core could be involved in stabilizing interactions .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Reported Activity
Target Compound (CAS: 899990-83-1) Dihydropyridazinone 3-Nitrophenyl, benzyl-acetamide 392.36 N/A (structural analog studies)
N-Benzyl-2-(4-methoxybenzyl-pyrimidine) Dihydropyrimidine 4-Methoxybenzyl, benzyl-acetamide Not fully reported AKR1C1 inhibition (Ki = 17 mM)
Compound X (CPX) Dihydropyridazinone Furan-2-yl, pyridinone-acetamide ~450 (estimated) High antibody binding affinity
((3-Nitrophenyl)sulfonyl)acetamide Sulfonyl-acetamide 3-Nitrophenyl ~300–350 (estimated) Bcl-2 inhibition

Research Findings and Implications

  • Core Heterocycle Impact: Dihydropyridazinone cores (as in CPX and the target compound) exhibit superior planarity for π-stacking interactions compared to pyrimidines or sulfonamides .
  • Side Chain Modifications: Benzyl-acetamide moieties improve solubility relative to bulkier groups (e.g., fluorophenoxy in CAS: 1058498-61-5), which may influence bioavailability .

Biological Activity

N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is part of a class of N-benzyl-acetamides that have been explored for their pharmacological properties, including antiviral and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 348.39 g/mol. The presence of the nitrophenyl group and the pyridazine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-benzyl-acetamides against SARS-CoV-2. Specifically, compounds similar to this compound have shown inhibitory effects on RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. For example, a related compound demonstrated an IC50 value of 1.11 ± 0.05 μM against SARS-CoV-2 RdRp, indicating significant antiviral potency .

Anticancer Activity

The biological activity of pyridazine-based compounds has also been explored in the context of cancer therapy. Compounds with similar scaffolds have exhibited antiangiogenic properties and have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The structure–activity relationship (SAR) studies indicate that modifications to the nitrogen and benzyl groups can enhance anticancer efficacy .

Case Studies

  • SARS-CoV-2 Inhibition : A study identified several N-benzyl-acetamides as potent inhibitors of SARS-CoV-2 RdRp, with modifications leading to increased potency. The introduction of various substituents on the benzyl ring significantly influenced the inhibitory activity, with some derivatives showing IC50 values lower than that of remdesivir .
  • Anticancer Effects : In another investigation, pyridazine derivatives were synthesized and tested for their antiangiogenic activity. The results indicated that certain compounds effectively inhibited endothelial cell proliferation and migration, suggesting potential applications in cancer treatment .

Data Table: Biological Activity Overview

Compound NameTargetIC50 Value (µM)Activity
N-benzyl-acetamide derivativeSARS-CoV-2 RdRp1.11 ± 0.05Potent inhibitor
Similar pyridazine compoundTumor cellsVaries (sub-micromolar)Antiangiogenic

Q & A

Q. How can structural modifications enhance its pharmacokinetic profile without compromising activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute nitrophenyl with trifluoromethyl for improved metabolic stability.
  • Prodrug Design : Mask acetamide as an ester to enhance oral bioavailability.
  • LogD Adjustment : Introduce polar groups (e.g., -OH) to balance solubility and membrane permeability .

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